Array ( [bid] => 94665 )
Specific Scientific Field: Organic Chemistry, specifically Dye Chemistry.
Summary of the Application: Unsymmetrical bis-azo dyes are a class of organic compounds used extensively in the dye industry. They are characterized by their intense color and ability to adhere to fabrics, making them ideal for textile dyeing. .
Methods of Application or Experimental Procedures: While the exact procedures can vary, the general method involves reacting 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid with other aromatic compounds under specific conditions to form the azo linkage that characterizes these dyes. .
Results or Outcomes: The result of this process is the formation of unsymmetrical bis-azo dyes, which can exhibit a wide range of colors depending on the specific aromatic compounds used in the reaction. .
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is an organic compound with the molecular formula and a molecular weight of approximately 279.31 g/mol. This compound features a sulfonic acid group attached to a benzene ring, along with amino groups that contribute to its chemical reactivity and potential biological activity. It is often recognized for its role in various
Several methods can be employed to synthesize benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-:
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- finds applications in various fields:
Interaction studies involving benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- focus primarily on its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may inhibit certain enzyme activities related to cancer metabolism. Further investigation into its binding affinities and mechanisms of action is necessary to fully understand its therapeutic potential .
Several compounds share structural similarities with benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Aminobenzenesulfonic acid | Simpler structure with one amino group | |
| 5-Amino-2-naphthalenesulfonic acid | Contains naphthalene structure | |
| 4-Amino-N,N-diethylbenzenesulfonamide | Diethyl substitution on the amine group |
These compounds differ primarily in their functional groups and structural complexity but share similar reactivity patterns due to the presence of amino and sulfonic acid functionalities. Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is unique due to its specific arrangement of functional groups which may confer distinct biological activities not present in others .
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (C₁₂H₁₃N₃O₃S, molecular weight 279.31 g/mol) is a sulfonated aromatic amine with a complex substitution pattern. The molecule features a benzene ring substituted with a sulfonic acid group (-SO₃H) at position 5, an amino group (-NH₂) at position 2, and a para-aminophenylamino group (-NHC₆H₄NH₂) at position 2. This arrangement confers high polarity and water solubility, distinguishing it from simpler benzenesulfonic acids.
| Property | Value |
|---|---|
| Melting Point | 244°C (lit.) |
| Density | 1.527±0.06 g/cm³ |
| pKa | -1.24±0.50 (Predicted) |
| Solubility | Soluble in water, DMSO |
First synthesized in the early 20th century, this compound emerged as a critical intermediate during the development of sulfa drugs and azo dyes. Its ability to act as a diazo component in dye synthesis revolutionized textile coloring, enabling vibrant, wash-fast hues. Modern research explores its potential in advanced materials, such as conductive polymers and ion-exchange resins, leveraging its sulfonic acid group’s acidity (-2.8 pKa).
The planar geometry of the benzene ring, combined with electron-donating amino groups and electron-withdrawing sulfonic acid, creates a polarized electronic structure. This facilitates:
The traditional synthesis of benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS: 119-70-0) follows established protocols for aromatic sulfonation combined with amination reactions [2]. The compound, with molecular formula C12H13N3O3S and molecular weight 279.31 g/mol, presents significant synthetic challenges due to its complex substitution pattern and multiple amino functionalities [6].
The classical approach involves direct sulfonation of benzene derivatives using concentrated sulfuric acid as the sulfonating agent [4]. This process typically employs sulfuric acid at concentrations ranging from 76% to 100%, with industrial applications often utilizing monohydrate (100% sulfuric acid) or oleum solutions containing 20-65 weight percent sulfur trioxide [4]. The sulfonation reaction proceeds through electrophilic aromatic substitution, where the sulfonic acid group is introduced as a meta-directing substituent [16].
Traditional synthesis routes face several fundamental challenges. The reversible nature of sulfonation reactions requires careful control of reaction conditions to prevent desulfonation, particularly when water formation occurs during the process [4]. The equilibrium can be shifted toward product formation by removing reaction water through distillation or by binding it with thionyl chloride, though both methods increase the risk of sulfone formation as an undesired side product [4].
The introduction of amino groups presents additional complexity, as these functionalities are ortho-para directing and can interfere with the desired substitution pattern [12]. Traditional methods often require protection-deprotection strategies or indirect synthetic approaches through nitro intermediates followed by reduction reactions [11] [12].
Table 1: Traditional Synthesis Parameters for Aromatic Sulfonation
| Parameter | Range | Optimal Conditions | Challenges |
|---|---|---|---|
| Temperature | 40-150°C | 80-110°C | Runaway reactions above 150°C [15] |
| Sulfuric Acid Concentration | 76-100% | 96-100% | Water formation affects equilibrium [4] |
| Reaction Time | 4-24 hours | 8-12 hours | Extended times increase side products [4] |
| Molar Ratio (H2SO4:Substrate) | 1.5:1 to 3:1 | 2:1 | Excess acid required for completion [4] |
Contemporary synthetic approaches emphasize green chemistry principles and catalytic methodologies for the preparation of sulfonated aromatic compounds. Enzymatic catalysis represents a significant innovation in this field, with laccase-catalyzed oxidation providing environmentally benign synthetic pathways [14].
The laccase-mediated synthesis from Trametes versicolor operates under mild conditions, utilizing atmospheric oxygen as the oxidizing agent and proceeding at neutral pH and room temperature [14]. This biocatalytic approach eliminates the need for harsh chemical oxidants and operates under environmentally friendly conditions [14]. Spectroscopic monitoring reveals characteristic absorption peaks at 565 nanometers, indicating successful polymer formation through enzymatic oxidation [14].
Copper-catalyzed methodologies have revolutionized sulfonyl compound synthesis through novel Sandmeyer-type reactions [10]. These protocols utilize stable sulfur dioxide surrogates such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in combination with copper catalysts to generate sulfonyl chlorides directly from aniline substrates [10]. The method demonstrates exceptional scalability, with successful implementation on 20-gram scales achieving 80% yields with excellent purity [10].
Carbon-based solid acid catalysts represent another significant innovation, combining sustainability with high catalytic activity [9]. These materials are synthesized through hydrothermal carbonization of renewable feedstocks such as starch, followed by functionalization with sulfonic acid groups [9]. The resulting catalysts exhibit remarkable stability, maintaining activity for five consecutive reaction cycles without significant deactivation [9].
Table 3: Novel Catalytic Approaches
| Catalyst Type | Reaction Conditions | Yield | Sustainability Features |
|---|---|---|---|
| Laccase Enzyme | pH 4-7, 25°C, 2-4 hours | 85-95% | Atmospheric oxygen oxidant [14] |
| Copper/DABSO | 80°C, 6-12 hours | 80-95% | Stable SO2 surrogate [10] |
| Carbon Solid Acid | 65°C, 4 hours | 95% | Renewable feedstock [9] |
| Sulfonic Functionalized Carbon | 140°C, 3 hours | 85% | Bio-based materials [23] |
Green chemistry innovations extend to reaction media selection, with ionic liquids and deep eutectic solvents offering alternatives to traditional organic solvents [13]. These alternative media provide enhanced solubility for polar substrates while enabling easier product separation and catalyst recovery [13].
The implementation of continuous flow synthesis represents a paradigm shift toward more efficient and scalable production methods [15]. Microreactor systems achieve complete conversion of substrates with residence times under 2 seconds, while maintaining excellent selectivity toward desired products [15]. These systems offer inherent safety advantages through reduced inventory of hazardous materials and precise process control [15].
A comprehensive evaluation of synthetic pathways reveals distinct advantages and limitations for each methodological approach. Traditional batch synthesis provides reliability and established protocols but suffers from extended reaction times, safety concerns, and moderate yields [4] [8].
Efficiency analysis demonstrates clear superiority of modern methodologies over traditional approaches. Microwave-assisted synthesis reduces reaction times by over 95% while improving yields by 10-15 percentage points [8]. Microreactor technology achieves even more dramatic improvements, with residence times measured in seconds rather than hours [15].
Economic considerations favor newer methodologies despite higher initial capital investments. The reduced energy consumption, improved yields, and elimination of solvent costs provide favorable return on investment profiles [15] [22]. Microwave synthesis reduces energy consumption by approximately 80% compared to conventional heating, while continuous flow systems minimize waste generation and purification requirements [8] [15].
Table 4: Comprehensive Pathway Comparison
| Synthesis Method | Reaction Time | Yield (%) | Energy Efficiency | Environmental Impact | Scalability |
|---|---|---|---|---|---|
| Traditional Batch | 4-24 hours | 70-80 | Low | High solvent use [4] | Good |
| Microwave-Assisted | 3-10 minutes | 85-90 | High | Reduced solvents [8] | Moderate |
| Microreactor Flow | <2 seconds | 90-95 | Very High | Minimal waste [15] | Excellent |
| Enzymatic | 2-8 hours | 85-95 | Moderate | Biodegradable [14] | Limited |
| Catalytic (Cu/DABSO) | 6-12 hours | 80-95 | Moderate | Stable reagents [10] | Good |
Safety profiles demonstrate significant improvements with modern methodologies. Microreactor systems eliminate thermal runaway risks through precise temperature control and low inventory volumes [15]. Enzymatic processes operate under benign conditions, eliminating exposure to concentrated acids and high temperatures [14].
Selectivity considerations reveal that newer methods often provide improved regioselectivity and reduced side product formation. Catalytic approaches enable better control over substitution patterns, while flow systems maintain consistent reaction conditions that minimize unwanted reactions [10] [15].
The environmental impact assessment strongly favors green chemistry approaches. Enzymatic synthesis utilizes renewable catalysts and benign conditions, while microreactor technology minimizes waste generation through precise stoichiometry control [14] [15]. Solvent-free protocols eliminate volatile organic compound emissions and reduce downstream purification requirements [22].
Future developments in synthetic methodology will likely focus on hybrid approaches combining multiple advanced techniques. Integration of enzymatic catalysis with continuous flow systems could provide optimal combinations of selectivity, efficiency, and environmental compatibility [14] [15]. Machine learning optimization of reaction parameters may further enhance yields and reduce development timelines for new synthetic routes [26].
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- serves as a critical intermediate in the synthesis of azo dyes through the fundamental diazotization-coupling reaction mechanism [3]. The compound functions as a diazo component, where the primary aromatic amine undergoes diazotization in the presence of nitrous acid at low temperatures (0-5°C) to form a diazonium salt [4] [3]. This diazonium salt subsequently couples with various aromatic compounds containing electron-rich nucleophile segments such as phenols, naphthols, or amines to produce colored azo compounds [3] [5].
The diazotization process involves the initial nitrosation of the aromatic amine by nitrous acid, followed by tautomerization to form a diazo hydroxide, protonation of the hydroxyl group, and elimination of water to generate a resonance-stabilized diazonium salt [4]. The sulfonic acid group attached to the benzene ring enhances the water solubility of the resulting azo dyes, making them particularly suitable for textile applications [4] [6].
In textile chemistry, the compound contributes to the formation of mordant complexes with textile fibers, facilitating strong adhesion and color fastness [7]. The presence of both amino and sulfonic acid functional groups allows for multiple binding interactions with fiber materials, resulting in improved dye uptake and retention [8]. Studies have demonstrated that sulfonation of azo dyes may inhibit the release of aromatic amines during biodegradation, which is significant for environmental and safety considerations [4].
The textile industry utilizes this compound in the production of various colored fabrics, where it serves as an intermediate for synthesizing unsymmetrical bis-azo dyes . These dyes exhibit intense colors and demonstrate excellent adherence to fabrics, making them ideal for textile dyeing applications [7]. The compound's ability to form stable complexes with different textile materials contributes to the durability and colorfastness of the final dyed products [7] [8].
The enzymatic interactions of benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- involve multiple enzyme systems that facilitate biotransformation and biodegradation processes. The compound interacts with various sulfonation enzymes, which catalyze the transfer of sulfonate groups to other molecules, playing a crucial role in the synthesis of sulfonated compounds essential for various biochemical pathways .
Azoreductases represent the most significant enzymatic system for the biodegradation of this compound and related azo dyes [5]. Three distinct types of azoreductases have been characterized: flavin-dependent NADH-preferred azoreductase, flavin-dependent NADPH-preferred azoreductase, and flavin-free NADPH-preferred azoreductase [5]. These enzymes are widely distributed in intestinal bacteria, including Enterococcus faecalis, Escherichia coli, Bacillus cereus, and Clostridium species [5].
The flavin-dependent azoreductases utilize a ping-pong Bi-Bi mechanism, where electrons from NAD(P)H are transferred to the substrate via flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) [5]. In the case of Enterococcus faecalis azoreductase (AzoA), the enzyme contains two separate active sites: one for FMN binding and another for both NAD(P)H and substrate binding [5]. The reduction process involves the initial transfer of electrons from NADH to FMN, followed by the transfer from reduced FMN to the azo compound [5].
The biodegradation pathway results in the cleavage of azo bonds, producing aromatic amines as metabolites [5]. This process is particularly relevant for compounds containing the azo chromophore, as the intestinal microbiota can reduce both water-soluble and water-insoluble azo dyes [5]. The compound's solubility characteristics influence its biodegradation mechanism, with water-soluble compounds being reduced in the cytoplasm after crossing bacterial cell membranes, while water-insoluble compounds are reduced at the cell membrane surface [5].
The enzymatic biotransformation also involves interactions with metabolic enzymes that affect cellular metabolism by altering the activity of various metabolic pathways . These interactions can influence gene expression through modulation of transcription factors and impact overall metabolic flux within cells . The compound's stability and degradation characteristics are important factors in determining its long-term biochemical effects .
The antimicrobial properties of benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- and its derivatives have been demonstrated through various mechanisms, including cell membrane disruption and enzyme inhibition. The compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with IC50 values ranging from 9.4 to 15.3 μM against Staphylococcus aureus and Escherichia coli .
The antimicrobial mechanism involves the disruption of bacterial cell walls and membranes, leading to cell death [11]. The compound's ability to interact with bacterial cell wall components is attributed to its amphiphilic nature, with the hydrophobic aromatic system facilitating membrane insertion and the hydrophilic sulfonic acid group enabling water solubility [11]. This dual nature allows the compound to effectively penetrate bacterial cell membranes and disrupt essential cellular processes [11].
Azo dyes and their derivatives exhibit antimicrobial activity through various mechanisms, including DNA intercalation, membrane disruption, enzyme inhibition, and reactive oxygen species generation [11]. The compound's structure allows for multiple modes of antimicrobial action, contributing to its effectiveness against diverse microbial species [11]. The presence of amino groups enables hydrogen bonding interactions with bacterial nucleic acids, while the aromatic system can participate in π-π stacking interactions with cellular components [11].
The compound has also demonstrated antifungal activity against Aspergillus niger, showing moderate inhibition of fungal growth . The antifungal mechanism involves membrane permeabilization and disruption of fungal cell wall integrity [12]. Natural dye compounds, including those with similar structures, have been shown to possess both coloring and antimicrobial properties, making them valuable for textile applications requiring antimicrobial functionality [12].
In textile applications, the antimicrobial properties of the compound contribute to the development of functional textiles with antibacterial and antifungal characteristics [8]. When used in combination with natural mordants such as chitosan, the compound can create textile materials with enhanced antimicrobial performance [8]. The chitosan-mordanted silk treated with similar compounds showed strong antibacterial activity against E. coli and S. aureus, as well as antifungal activity against A. niger [8].
The therapeutic properties extend beyond antimicrobial activity to include potential anti-inflammatory effects. The compound's ability to modulate inflammatory pathways suggests its potential for treating inflammatory diseases . The interaction with neutrophil elastase, an enzyme involved in inflammatory processes, indicates the compound's potential for developing anti-inflammatory therapeutics .
The biodegradation products of the compound, primarily aromatic amines, require careful consideration due to their potential toxicity [5]. However, the parent compound's antimicrobial properties and its ability to undergo complete biodegradation under appropriate conditions make it environmentally safer than many synthetic alternatives [5]. The balance between antimicrobial efficacy and environmental safety is crucial for the sustainable application of such compounds in various industries [12].
Table 1: Biological Applications and Mechanisms of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid
| Application | Mechanism | Target/Substrate | Biological System | Activity Level |
|---|---|---|---|---|
| Azo Dye Synthesis | Diazotization-coupling reaction | Coupling components | Synthetic chemistry | High |
| Textile Chemistry | Mordant complex formation | Textile fibers | Textile industry | Moderate |
| Enzymatic Biodegradation | Azoreductase-mediated cleavage | Azo bonds | Intestinal microbiota | High |
| Antimicrobial Activity | Cell membrane disruption | Bacterial cell walls | Pathogenic bacteria | Moderate |
| Enzyme Inhibition | Competitive inhibition | Specific enzymes | Enzymatic systems | Variable |
| Cancer Research | Cell cycle arrest | Cancer cell lines | Tumor cells | Under investigation |
| Biotransformation Pathways | Metabolic conversion | Metabolic enzymes | Microbial systems | Moderate |
Table 2: Enzymatic Interactions of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid
| Enzyme Type | Source | Interaction Type | Cofactor Requirements | Biological Significance |
|---|---|---|---|---|
| Azoreductase (NADH-dependent) | Enterococcus faecalis | Substrate reduction | FMN, NADH | Dye biodegradation |
| Azoreductase (NADPH-dependent) | Bacillus cereus | Substrate reduction | FAD, NADPH | Detoxification |
| Sulfonation enzymes | Mammalian cells | Conjugation reaction | Sulfate donors | Metabolic processing |
| Metabolic enzymes | Various microorganisms | Metabolic conversion | NAD(P)H | Biotransformation |
| Oxidoreductases | Bacterial systems | Oxidation reaction | Electron acceptors | Metabolic activation |
| Neutrophil elastase | Human neutrophils | Competitive inhibition | None required | Inflammatory regulation |
| Protein kinases | Mammalian cells | Signaling modulation | ATP, Mg2+ | Cell signaling |
Table 3: Therapeutic Properties of 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid
| Property | Target Organism/System | Mechanism of Action | Efficacy | Clinical Relevance |
|---|---|---|---|---|
| Antibacterial Activity | Staphylococcus aureus, E. coli | Cell wall disruption | IC50: 9.4-15.3 μM | Infection control |
| Antifungal Activity | Aspergillus niger | Membrane permeabilization | Moderate inhibition | Antifungal therapy |
| Enzyme Inhibition | Human neutrophil elastase | Active site binding | IC50: 35.2 μM | Inflammatory diseases |
| Anti-inflammatory | Inflammatory pathways | Pathway modulation | Under investigation | Anti-inflammatory drugs |
| Anticancer Potential | Cancer cell lines | Cell cycle interference | Preliminary studies | Cancer therapy |
| Biodegradation Products | Aromatic amines | Metabolic cleavage | Complete degradation | Environmental safety |
| Textile Functionality | Textile fibers | Mordant complex formation | High color fastness | Industrial applications |